molecular formula C10H9N3O3 B054783 N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide CAS No. 123270-23-5

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Cat. No.: B054783
CAS No.: 123270-23-5
M. Wt: 219.2 g/mol
InChI Key: XHJXYBIIUUFVLB-UHFFFAOYSA-N
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Description

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a nitro group, a cyanomethyl group, and an acetamide group attached to a benzene ring

Scientific Research Applications

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Cyanomethyl)phenyl)acetamide
  • N-(2-Nitrophenyl)acetamide
  • N-(4-Nitrophenyl)acetamide

Uniqueness

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is unique due to the presence of both the nitro and cyanomethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXYBIIUUFVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392971
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123270-23-5
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (10 mL, >69% pure) was added to acetic anhydride (100 mL) cooled to −10° C. The solution was treated portionwise with N-[4-(cyanomethyl)phenyl]acetamide (5.0 g, 28.7 mmol) at a rate which maintained an internal temperature below −5° C. The solution was stirred for 1 hour while warming to room temperature. The solution was poured into an ice/water mixture and extracted several times with ethyl acetate. The combined extracts were washed with 10% Na2CO3 and brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide 4.82 g (77%) of N-[4-(cyanomethyl)-2-nitrophenyl]acetamide.
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Synthesis routes and methods II

Procedure details

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